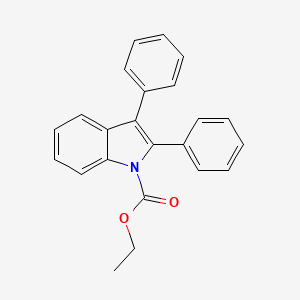
3-Chloro-1-azulenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroazulene-1-carboxylic acid is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its unique structure and properties Azulene itself is characterized by a fused five-membered and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroazulene-1-carboxylic acid typically involves the chlorination of azulene followed by carboxylation. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst, such as iron(III) chloride. The resulting 3-chloroazulene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 3-chloroazulene-1-carboxylic acid may involve more efficient and scalable methods, such as continuous flow reactors for chlorination and carboxylation processes. These methods ensure higher yields and purity of the final product.
Types of Reactions:
Oxidation: 3-Chloroazulene-1-carboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of 3-chloroazulene-1-carboxylic acid can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom in 3-chloroazulene-1-carboxylic acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylates or ketones
Reduction: Alcohols or hydrocarbons
Substitution: Azido or cyano derivatives
Scientific Research Applications
3-Chloroazulene-1-carboxylic acid has found applications in various scientific research fields due to its unique chemical properties:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules and pharmaceuticals.
Medicine: Research has indicated potential anti-inflammatory and antimicrobial properties of azulene derivatives, making 3-chloroazulene-1-carboxylic acid a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials that benefit from its unique color and chemical stability.
Mechanism of Action
The mechanism of action of 3-chloroazulene-1-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, azulene derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Chloroazulene-1-carboxylic acid can be compared with other azulene derivatives and similar aromatic compounds:
Azulene-1-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
Guaiazulene: A methylated derivative of azulene, known for its anti-inflammatory properties.
Chamazulene: Another azulene derivative with notable anti-inflammatory and antimicrobial activities.
Uniqueness: The presence of both a chlorine atom and a carboxylic acid group in 3-chloroazulene-1-carboxylic acid imparts unique chemical reactivity and potential applications that are distinct from other azulene derivatives. This combination allows for a broader range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H7ClO2 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
3-chloroazulene-1-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-9(11(13)14)7-4-2-1-3-5-8(7)10/h1-6H,(H,13,14) |
InChI Key |
SDAPJYGTKUIROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C=C2C(=O)O)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


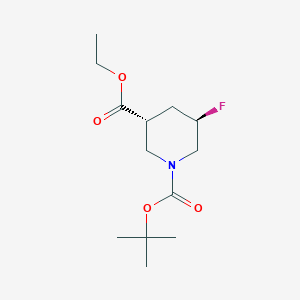
![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
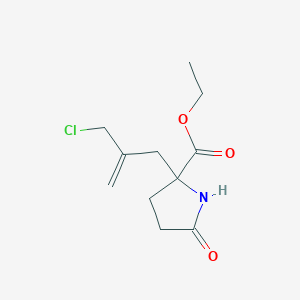
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)
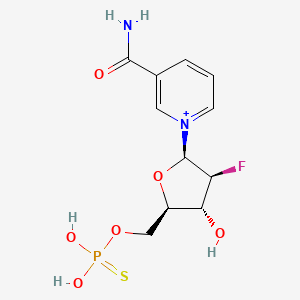
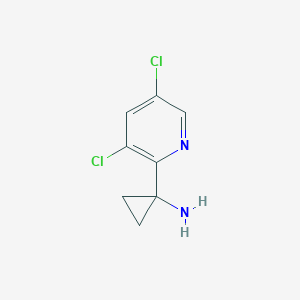
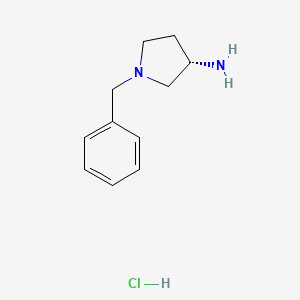
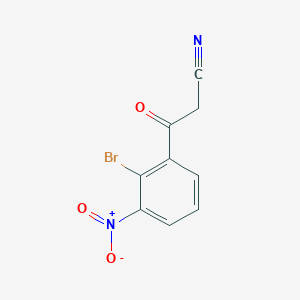
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
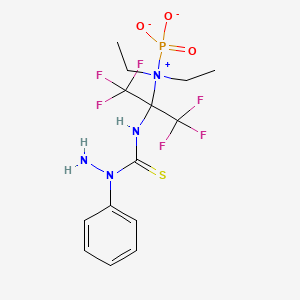
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)
